N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-7-9-17(10-8-16)25-20(28)14-30-21-18-5-1-2-6-19(18)27(22(29)26-21)13-15-4-3-11-24-12-15/h3-4,7-12H,1-2,5-6,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNLBRNXYBJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is often introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate quinazoline compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group is usually attached through a coupling reaction, such as a Suzuki or Heck reaction, involving a chlorophenyl halide and a suitable quinazoline intermediate.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Hydroxylated Derivatives: From reduction of the carbonyl group.
Substituted Chlorophenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinazolinone Core
(a) Hexahydro vs. Tetrahydro/Dihydro Quinazolinone Systems
- Target Compound: The hexahydroquinazolinone ring system (six-membered saturated ring) confers conformational rigidity compared to tetrahydro or dihydro derivatives. This may influence receptor binding or metabolic stability .
- AJ5d (): Features a tetrahydroquinazolinone ring (four-membered saturation) with a 4-fluorophenyl substituent. Reported melting point (m.p.) is unspecified, but the yield (61%) suggests moderate synthetic efficiency .
- Compound 5 (): Contains a dihydroquinazolinone core with a sulfamoylphenyl group, yielding a higher m.p. (269.0°C) and superior yield (87%) .
(b) Pyridine Substitution Position
Substituent Effects on the Acetamide Moiety
Research Implications and Gaps
- Physicochemical Data : Critical parameters (e.g., solubility, logP) for the target compound are absent in the evidence, limiting comparative pharmacokinetic assessments.
Biological Activity
N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thioacetamide moiety linked to a hexahydroquinazoline scaffold and a chlorophenyl substituent. Its structural complexity suggests multiple potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of 4-chlorophenyl compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial growth through interference with cellular processes.
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes. For instance, studies have highlighted the potential for such compounds to inhibit acetylcholinesterase (AChE) and urease. Compounds exhibiting AChE inhibition are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
The biological effects of this compound can be attributed to its ability to modulate various signaling pathways. It may interact with protein kinases involved in cell signaling and proliferation. Specifically, it has been shown to affect pathways related to vascular endothelial growth factor (VEGF), which is crucial for angiogenesis . This suggests potential applications in cancer therapy by inhibiting tumor growth through disruption of blood supply.
Study 1: Antimicrobial Efficacy
A study evaluating the antibacterial activity of synthesized compounds similar to this compound reported varying degrees of effectiveness against different strains. The most active compounds demonstrated IC50 values significantly lower than standard references .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of related compounds. The study found that certain derivatives exhibited strong urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . This highlights their potential as therapeutic agents in conditions where urease plays a detrimental role.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
